molecular formula C26H20ClNO5 B11578957 2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578957
M. Wt: 461.9 g/mol
InChI Key: MVTGRGWRMIQWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the chlorobenzyl and ethoxy-hydroxyphenyl groups. The synthetic route typically includes:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.

    Introduction of the chlorobenzyl group: This step involves the substitution reaction where a chlorobenzyl halide reacts with the chromeno[2,3-c]pyrrole core.

    Introduction of the ethoxy-hydroxyphenyl group: This step involves the reaction of an ethoxy-hydroxyphenyl derivative with the intermediate compound formed in the previous step.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxy derivative.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions include oxidized, reduced, substituted, and hydrolyzed derivatives of the original compound.

Scientific Research Applications

2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can lead to the inhibition or activation of these targets, resulting in various biological effects.

    Modulating signaling pathways: The compound can influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular functions.

    Inducing oxidative stress: The compound may generate reactive oxygen species (ROS), leading to oxidative damage and cell death in certain contexts.

Comparison with Similar Compounds

2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    2-(2-Chlorobenzyl)-1-(3-methoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a methoxy group instead of an ethoxy group, which may influence its chemical reactivity and biological activity.

    This compound derivatives: Various derivatives with different substituents on the chromeno[2,3-c]pyrrole core or the phenyl ring can be synthesized and studied for their unique properties.

Properties

Molecular Formula

C26H20ClNO5

Molecular Weight

461.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H20ClNO5/c1-2-32-21-13-15(11-12-19(21)29)23-22-24(30)17-8-4-6-10-20(17)33-25(22)26(31)28(23)14-16-7-3-5-9-18(16)27/h3-13,23,29H,2,14H2,1H3

InChI Key

MVTGRGWRMIQWEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=CC=CC=C5C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.